2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide
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Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide typically involves multiple steps. One common method involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with N,N’-carbonyldiimidazole to activate the carboxylic acid group . This is followed by the reaction with 3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-amine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or chromenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetic acid
- 3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-amine
- N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
Uniqueness
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide stands out due to its unique combination of the chromenyl and quinazolinyl moieties, which confer distinct biological activities and chemical reactivity . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23N3O5 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]acetamide |
InChI |
InChI=1S/C24H23N3O5/c1-14(2)11-27-13-25-20-7-4-16(9-19(20)24(27)30)26-22(28)12-31-17-5-6-18-15(3)8-23(29)32-21(18)10-17/h4-10,13-14H,11-12H2,1-3H3,(H,26,28) |
InChI Key |
RUCWYHFHWQAZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CC(C)C |
Origin of Product |
United States |
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